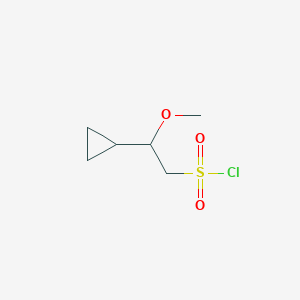

![molecular formula C24H23FN4O2S B2565657 (6-(4-フルオロフェニル)-3-メチルイミダゾ[2,1-b]チアゾール-2-イル)(4-(4-メトキシフェニル)ピペラジン-1-イル)メタノン CAS No. 852133-90-5](/img/structure/B2565657.png)

(6-(4-フルオロフェニル)-3-メチルイミダゾ[2,1-b]チアゾール-2-イル)(4-(4-メトキシフェニル)ピペラジン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

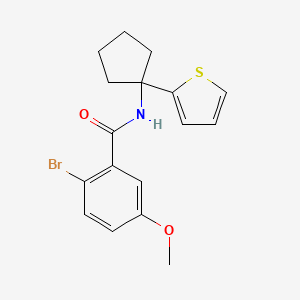

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H23FN4O2S and its molecular weight is 450.53. The purity is usually 95%.

The exact mass of the compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬

イミダゾールは、この化合物のコアコンポーネントであり、その幅広い化学的および生物学的特性で知られています . それは、新しい薬物の開発における重要な合成中間体となっています . イミダゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗蠕虫、抗真菌、および潰瘍形成などのさまざまな生物学的活性を示します .

抗増殖活性

この化合物は、9種類の異なる癌の55種類の細胞株に対して、幅広い抗増殖活性を示しています . たとえば、DU-145前立腺癌細胞株に対する化合物1eのIC 50値は1.04μMであり、これはソラフェニブよりも3倍強力です .

抗結核の可能性

イミダゾールを含む化合物は、結核菌株に対して潜在的な抗結核活性を示しています .

分子イメージング

この化合物のユニークな構造は、分子イメージングなどのさまざまな用途を可能にします. これは、分子レベルでの生物学的プロセスを理解するのに役立ちます.

抗炎症および鎮痛活性

この化合物のもう1つの成分であるチアゾールは、より高い抗炎症および鎮痛活性を示すことが観察されています .

生物学的プロセスの理解

この化合物のユニークな構造は、さまざまな生物学的プロセスを理解するのにも役立ちます. これは、疾患のメカニズムを研究し、標的療法を開発する際に特に役立ちます.

作用機序

Target of Action

Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It is known that imidazole and thiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, often resulting in antiproliferative effects .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .

Result of Action

Similar compounds have been reported to exhibit broad-spectrum antiproliferative activity against a variety of cancer cell lines .

生化学分析

Biochemical Properties

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial for angiogenesis and tumor growth . The compound’s interaction with VEGFR2 leads to the inhibition of downstream signaling pathways, thereby reducing cancer cell viability.

Cellular Effects

The effects of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and increased oxidative stress in cancer cells. Additionally, it influences cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

Molecular Mechanism

At the molecular level, (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of VEGFR2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to the suppression of angiogenesis and tumor growth. Additionally, the compound may interact with other proteins involved in cell cycle regulation, further contributing to its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under physiological conditions, with minimal degradation over extended periods Long-term studies have indicated sustained antiproliferative effects, with continuous inhibition of cancer cell growth and viability

Dosage Effects in Animal Models

The effects of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound has demonstrated significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels . These interactions contribute to the compound’s antiproliferative effects by disrupting the metabolic homeostasis of cancer cells.

Transport and Distribution

The transport and distribution of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cancer cells, where it accumulates and exerts its biological effects . Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of efflux transporters, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity

特性

IUPAC Name |

[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O2S/c1-16-22(32-24-26-21(15-29(16)24)17-3-5-18(25)6-4-17)23(30)28-13-11-27(12-14-28)19-7-9-20(31-2)10-8-19/h3-10,15H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNBYUZPJJOCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2565576.png)

![4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2565581.png)

![{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2565583.png)

![1-methyl-3-{2-nitro-1-[4-(propan-2-yl)phenyl]ethyl}-2-phenyl-1H-indole](/img/structure/B2565584.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2565588.png)

![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2565589.png)

![methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate](/img/structure/B2565597.png)